(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of an iodine atom attached to a benzyl group, which is further linked to a methyl-carbamic acid esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Iodination of Benzyl Alcohol: The starting material, benzyl alcohol, is iodinated using iodine and a suitable oxidizing agent such as sodium hypochlorite or hydrogen peroxide.
Formation of Benzyl Carbamate: The iodinated benzyl alcohol is then reacted with methyl isocyanate to form the corresponding benzyl carbamate.
Esterification: Finally, the benzyl carbamate is esterified with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the benzyl group.
Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of novel polymers and materials with specific properties such as high thermal stability and resistance to degradation.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom enhances the compound’s electrophilicity, making it reactive towards nucleophiles. In biological systems, the compound can inhibit enzyme activity by forming covalent bonds with active site residues. Additionally, the carbamate group can undergo hydrolysis to release active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester
- (3-Chloro-benzyl)-methyl-carbamic acid tert-butyl ester
- (3-Fluoro-benzyl)-methyl-carbamic acid tert-butyl ester
Uniqueness
(3-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with biological targets, making this compound particularly useful in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
tert-butyl N-[(3-iodophenyl)methyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDUUHWRABPWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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